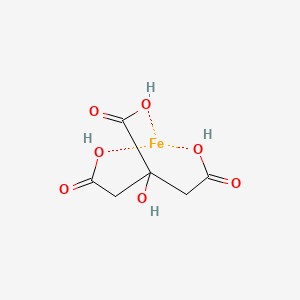
クエン酸鉄
説明
Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive.
See also: Ferric cation (has active moiety).
科学的研究の応用
生物学的利用能と代謝
クエン酸鉄は、必須微量栄養素である鉄の生物学的利用能において重要な役割を果たします。 それは鉄 (III) と安定な錯体を形成し、これは生体の生化学的プロセスにおいて重要です . これらの錯体は、生理的条件下での三価鉄イオンの溶解度が低いことから、細菌、植物、および哺乳類における鉄の取り込みと輸送に不可欠です . クエン酸鉄錯体の研究は、鉄代謝および関連する疾患において基本的な、その構造と核数を理解するのに役立ちます .
食品サプリメント
クエン酸鉄は、鉄欠乏症に対処するための食品サプリメントの合成に使用されています。 ある研究では、鉄 (II) クエン酸錯体を合成する方法が実証され、その方法は鉄の生物学的利用能が高く、市販の鉄サプリメントの潜在的な代替手段となっています . この用途は、鉄欠乏性貧血に対処し、人間の健康を改善するために特に重要です .
バイオメディシン
バイオメディシン分野では、クエン酸鉄由来のものなど、鉄系ナノ材料は、遺伝子送達や腫瘍遺伝子療法で有望な結果を示しています . クエン酸鉄の物理化学的特性は、磁気共鳴画像、磁気熱療法、標的薬物送達などの用途に適しています .
農業
クエン酸鉄は、作物の栄養価を高め、持続可能な農業慣行を改善するために農業において重要です。 それは、人間の栄養と土壌中の微量栄養素欠乏の解消に不可欠な、植物における鉄の輸送と恒常性に関与しています . さらに、クエン酸鉄を含む金属クエン酸ナノ粒子は、植物の微量栄養素の強力な源として役立ち、栄養素の吸収を高め、健康な作物の生育を促進します .
環境科学
環境科学では、クエン酸鉄の光分解は、植物の代謝と鉄の輸送におけるその影響について研究されてきました . 葉におけるクエン酸鉄の光還元は、細胞への鉄の取り込みを促進する重要なプロセスです . このプロセスを理解することは、環境修復と鉄の生地球化学的循環に不可欠です。
薬理学
クエン酸鉄は、特に慢性腎臓病の患者における高リン酸血症と鉄欠乏性貧血の治療に薬理学的用途があります . それは鉄の血中濃度を調節し、食事からのリンの摂取を最小限に抑えるために使用され、その治療の可能性を示しています .
作用機序
Target of Action
Iron citrate, also known as ferric citrate, is primarily targeted towards the erythrocytes, or red blood cells, in the body . Iron is an essential component of hemoglobin, the molecule in red blood cells that carries oxygen from the lungs to the body’s tissues . Therefore, iron citrate plays a crucial role in oxygen transport and storage .
Mode of Action
Iron citrate acts by forming an insoluble compound with phosphate present in the diet, thus minimizing its uptake by the digestive system . Upon ingestion, ferric iron in iron citrate is converted to ferrous iron by the enzyme ferric reductase in the gastrointestinal tract . The molecules are absorbed in the same highly regulated physiological pathway as dietary iron . In the bloodstream, ferrous iron is oxidized back to ferric iron, which binds to transferrin, an iron transfer protein that transports iron to the bone marrow for incorporation into hemoglobin for red blood cell production .
Biochemical Pathways
Iron citrate affects several biochemical pathways. It plays a key role in the enzymatic processes of bacteria, plants, and mammals . Iron citrate complexes are considered among the most significant coordinated forms of ferric iron that take place in biochemical processes of all living organisms . Iron citrate is known to facilitate the bioavailability of iron and enhance iron transport through the cell membranes .
Pharmacokinetics
The pharmacokinetics of iron citrate involves its absorption, distribution, metabolism, and excretion (ADME) properties . Iron can be administered intravenously in the form of polynuclear iron(III)-hydroxide complexes with carbohydrate ligands or orally as iron(II) (ferrous) salts or iron(III) (ferric) complexes . High oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .
Result of Action
The action of iron citrate results in the mobilization of cellular iron, reduction of reactive oxygen species (ROS), and restoration of insulin production at clinically achievable levels . Excessive iron can lead to the production and accumulation of dangerous reactive oxygen species and free radicals that can cause considerable damages to most cellular components .
Action Environment
Environmental factors can influence the action of iron citrate. Iron homeostasis in plants and microbes has to be fine-tuned to maintain fitness . Both plants and microbes have evolved sophisticated mechanisms to modulate iron status at a moderate level for maintaining their fitness . In addition, the physical and chemical speciation of iron, as well as rhizosphere activity, are key factors controlling the bioavailability of iron .
生化学分析
Biochemical Properties
Iron citrate is known for its ability to form stable complexes with ferric ions, facilitating the solubilization and transport of iron in biological systems. It interacts with several enzymes, proteins, and other biomolecules. For instance, iron citrate is involved in the iron uptake processes of bacteria such as Escherichia coli, where it forms multiple iron citrate complexes . In plants, iron citrate is crucial for the root-to-shoot transport of iron in the xylem . The interaction of iron citrate with these biomolecules is essential for maintaining iron homeostasis and ensuring the availability of iron for various metabolic processes.
Cellular Effects
Iron citrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, iron citrate complexes are utilized for iron uptake, which is vital for their growth and survival . In plants, iron citrate facilitates the transport of iron from roots to shoots, ensuring proper iron distribution within the plant . This transport is essential for processes such as photosynthesis and respiration. In mammalian cells, iron citrate plays a role in iron metabolism, impacting cellular functions such as oxygen transport and energy production.
Molecular Mechanism
The molecular mechanism of iron citrate involves its binding interactions with biomolecules, enzyme activation, and changes in gene expression. Iron citrate forms stable complexes with ferric ions, which are then transported across cell membranes. In bacteria, iron citrate complexes are recognized by specific transporters that facilitate their uptake . In plants, iron citrate is transported through the xylem, where it interacts with various proteins to ensure efficient iron delivery . These interactions are crucial for maintaining iron homeostasis and supporting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of iron citrate can change over time due to its stability and degradation. Studies have shown that iron citrate complexes can remain stable in aqueous solutions, but their stability may be affected by factors such as pH and the presence of organic solvents . Long-term effects of iron citrate on cellular function have been observed in both in vitro and in vivo studies, indicating its importance in maintaining iron homeostasis over extended periods.
Dosage Effects in Animal Models
The effects of iron citrate vary with different dosages in animal models. At low doses, iron citrate can enhance iron uptake and improve iron metabolism. At high doses, it may lead to toxic effects due to the accumulation of excess iron . Studies have shown that there are threshold effects, where a certain dosage is required to achieve the desired biological response without causing adverse effects.
Metabolic Pathways
Iron citrate is involved in several metabolic pathways, including those related to iron metabolism and energy production. It interacts with enzymes such as aconitase, which catalyzes the interconversion of citrate and isocitrate . Iron citrate also affects metabolic flux and metabolite levels, influencing processes such as the citric acid cycle and oxidative phosphorylation. These interactions are essential for maintaining cellular energy balance and supporting metabolic functions.
Transport and Distribution
Iron citrate is transported and distributed within cells and tissues through specific transporters and binding proteins. In bacteria, iron citrate complexes are recognized by transporters that facilitate their uptake . In plants, iron citrate is transported through the xylem, where it interacts with proteins to ensure efficient iron delivery . In mammalian cells, iron citrate is distributed to various tissues, where it plays a role in iron metabolism and cellular functions.
Subcellular Localization
The subcellular localization of iron citrate is influenced by targeting signals and post-translational modifications. In bacterial cells, iron citrate complexes are localized to specific compartments involved in iron uptake and metabolism . In plant cells, iron citrate is transported to the xylem and other tissues, where it supports iron distribution and cellular functions . In mammalian cells, iron citrate is localized to organelles such as mitochondria, where it plays a role in energy production and iron metabolism.
特性
| { "Design of the Synthesis Pathway": "Iron citrate can be synthesized by reacting citric acid with iron salts such as iron(II) chloride or iron(III) chloride.", "Starting Materials": [ "Citric acid", "Iron(II) chloride or Iron(III) chloride", "Distilled water" ], "Reaction": [ "Dissolve 10 g of citric acid in 50 mL of distilled water in a round-bottom flask.", "Add 5 g of iron(II) chloride or iron(III) chloride to the flask and stir until dissolved.", "Heat the mixture to 80-90°C and stir for 2-3 hours.", "Allow the mixture to cool to room temperature and filter the solution to remove any insoluble impurities.", "Evaporate the filtrate to dryness under reduced pressure to obtain the solid iron citrate product." ] } | |
| ... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity. | |
CAS番号 |
2338-05-8 |
分子式 |
C12H11Fe2O14 |
分子量 |
490.90 g/mol |
IUPAC名 |
3-carboxy-3-hydroxypentanedioate;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+);iron(3+) |
InChI |
InChI=1S/2C6H8O7.2Fe/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;;+2;+3/p-5 |
InChIキー |
YMMYBYGJYFDNIY-UHFFFAOYSA-I |
SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Fe] |
正規SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+2].[Fe+3] |
密度 |
1.8 at 68 °F (USCG, 1999) - Denser than water; will sink Specific gravity: 1.8 at 20 °C/4 °C (solid) |
| 2338-05-8 | |
物理的記述 |
Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive. Exists in two forms; Brown hydrated form is garnet-red or brownish-yellow solid; Green hydrated form is green deliquescent solid; Soluble in water; [Merck Index] Brown crystalline solid; [MSDSonline] |
ピクトグラム |
Irritant |
関連するCAS |
3522-50-7 (Parent) 2338-05-8 (unspecified iron salt) 28633-45-6 (unspecified iron(+3) salt) 57979-58-5 (dihydrate) 17217-76-4 (trihydrate) 20074-52-6 (Parent) 77-92-9 (Parent) |
同義語 |
ferric citrate ferric citrate anhydrous ferric citrate dihydrate ferric citrate hydrate ferric citrate iron(+3) salt ferric citrate trihydrate ferric citrate, 59Fe-labeled cpd ferric citrate, iron salt, 59Fe-labeled cpd ferric-citric acid iron(III) citrate JTT-751 zerenex |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does iron citrate affect iron uptake in human cells?
A: Iron citrate can inhibit the uptake of transferrin-bound iron, the primary iron transport protein, in human cells. This occurs through competitive inhibition, where iron citrate interferes with the cellular uptake of transferrin-bound iron, primarily through transferrin receptor-independent pathways. []
Q2: Can iron citrate contribute to iron overload diseases?
A: Research suggests that in the presence of hydrogen peroxide (H2O2), iron citrate complexes can participate in redox cycling, potentially contributing to the pathophysiological outcomes of iron overload disorders. This redox cycling leads to the generation of reactive oxygen species, potentially damaging cellular components. []
Q3: What is the role of iron citrate in the context of pyoverdin siderophores?
A: Pyoverdins, siderophores produced by certain bacteria, have been shown to protect human hepatocytes from iron toxicity induced by iron citrate. They achieve this by both hindering iron uptake and promoting its release from iron-loaded cells. []
Q4: What is the molecular formula of iron citrate?
A4: Iron citrate exists in various forms. The most common form is ferric citrate, with a molecular formula of C6H5FeO7.
Q5: Is there a method for preparing pharmaceutical-grade iron citrate?
A: Pharmaceutical-grade iron citrate can be obtained from conventional iron citrate by refining it with a polar organic solvent. This solvent is chosen based on its inability to dissolve iron citrate. []
Q6: What is the impact of iron citrate on the growth of different cyanobacteria species?
A: Studies show that iron citrate can have varying effects on cyanobacteria growth. For example, iron citrate significantly suppresses the growth of Oscillatoria tennis, even at high iron concentrations. In contrast, Anabaena macrospora and Phormidium tenue exhibit better growth with non-autoclaved iron citrate. Interestingly, Oscillatoria brevis demonstrates the ability to grow even at low iron levels, utilizing various iron forms including iron citrate. []
Q7: How does iron citrate affect the proliferation and differentiation of bone cells?
A: Research suggests that iron citrate can inhibit the proliferation of rat bone marrow mesenchymal stem cells (BMSCs) in a dose-dependent manner. Furthermore, it suppresses the osteogenic differentiation of these cells, evidenced by decreased calcium nodule formation and reduced expression of osteogenic genes. []
Q8: How does iron citrate influence vascular calcification?
A: Studies indicate that iron citrate can impede vascular calcification induced by high phosphate levels in vascular smooth muscle cells. This effect is attributed to iron citrate's ability to both suppress apoptosis, a programmed cell death mechanism, and promote autophagy, a cellular recycling process. [, ]
Q9: Can iron citrate be used as a precursor for nanoparticle synthesis?
A: Yes, iron citrate can act as a precursor for synthesizing carbon-encapsulated iron nanoparticles through pyrolysis. The ratio of iron citrate to carbon sources significantly impacts the yield, crystallinity, morphology, and magnetic properties of the resulting nanoparticles. []
Q10: Have computational methods been used to study iron citrate?
A10: Although not extensively covered in the provided papers, computational chemistry techniques like density functional theory (DFT) could be used to explore the electronic structure of iron citrate complexes. Molecular dynamics simulations could provide insights into the behavior of iron citrate in different solvents and its interactions with biological molecules.
Q11: How do structural variations in iron chelators impact their biological effects?
A: Research on structurally similar iron chelators, like desferrioxamine and deferiprone, reveals that these compounds can inhibit the proliferation of bone cells. This suggests a potential link between iron chelation and its impact on bone cell growth. []
Q12: How does the form of iron influence its effect on ferritin synthesis?
A: Studies on human mononuclear cells suggest that different forms of iron, including iron citrate, have varying effects on ferritin synthesis. This variation likely stems from differences in their susceptibility to polymerization in aqueous solutions, highlighting the importance of formulation in iron delivery. []
Q13: Can Caco-2 cells be used to study iron bioavailability?
A: Caco-2 cells, derived from a human colon adenocarcinoma, exhibit the ability to differentiate into cells possessing characteristics of small intestinal enterocytes. This makes them a valuable in vitro model for studying iron absorption and bioavailability. Studies using Caco-2 cells have shown that iron transport across cell monolayers is greater from ferric lactoferrin compared to iron citrate and iron-loaded transferrin. []
Q14: What are the effects of iron citrate on acute ischemic stroke in rats?
A: In rat models, iron overload prior to induced stroke has been shown to increase infarct size. Interestingly, pretreatment with tempol, a superoxide dismutase mimetic, was able to reverse this effect. This suggests that reactive oxygen species play a significant role in iron-induced damage during stroke. []
A14: The provided research abstracts do not include information regarding resistance mechanisms, cross-resistance, targeted drug delivery, biomarkers, or specific diagnostic applications related to iron citrate.
Q15: What analytical techniques have been employed to study iron citrate?
A: Researchers have utilized a variety of techniques to characterize and study iron citrate. These include:* Electrochemistry: To investigate the redox properties of iron citrate complexes. []* Electron Spin Resonance (ESR): To study the formation and behavior of free radicals in reactions involving iron citrate. []* X-ray Diffraction (XRD): To determine the phase composition and crystallinity of iron citrate and its derivatives. [, ]* Mössbauer Spectroscopy: To investigate the oxidation state, coordination environment, and magnetic properties of iron atoms in iron citrate complexes. [, ]* Flow Cytometry: To identify and analyze cells treated with iron citrate. []* Real-time Quantitative Reverse Transcriptase-Polymerase Chain Reaction (RT-qPCR): To quantify gene expression changes in response to iron citrate treatment. [, ]* Electron Microscopy: To visualize the morphology and structure of iron citrate nanoparticles and their interactions with cells. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B1229379.png)
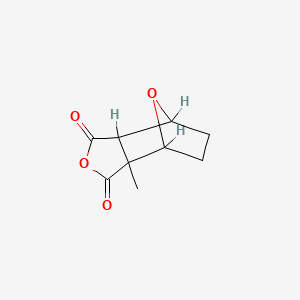
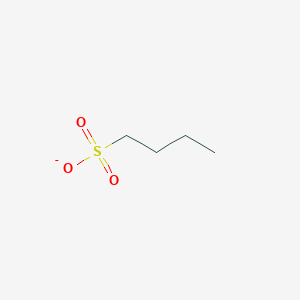
![2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B1229386.png)
![2-(2-chloro-4-methylanilino)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1229389.png)


![N-cyclohexyl-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrimidinamine](/img/structure/B1229395.png)
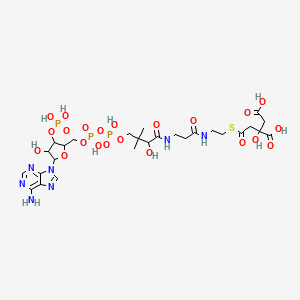
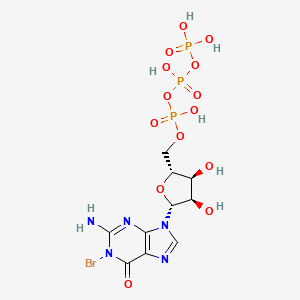
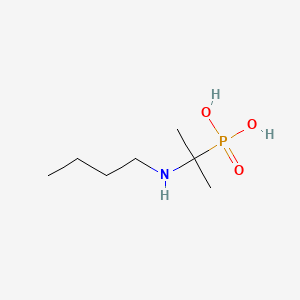
![Acetic acid [2-[anilino(oxo)methyl]phenyl] ester](/img/structure/B1229401.png)
![1-(4-Bromophenyl)-2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone](/img/structure/B1229403.png)
